5-Aminoquinoxalin-2(1H)-one

Description

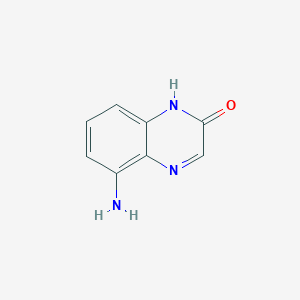

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-5-2-1-3-6-8(5)10-4-7(12)11-6/h1-4H,9H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNKJKGPIDUUPDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=O)C=N2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40669236 |

Source

|

| Record name | 5-Aminoquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002129-56-7 |

Source

|

| Record name | 5-Aminoquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Aminoquinoxalin-2(1H)-one

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Aminoquinoxalin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The quinoxalinone scaffold is a core component of numerous bioactive molecules, and the introduction of an amino group at the C5-position offers a valuable handle for further chemical modification and exploration of structure-activity relationships. This document details a reliable synthetic protocol, rooted in the classical condensation reaction of an ortho-diamine with a glyoxylic acid derivative. We delve into the mechanistic underpinnings of this transformation, providing a step-by-step experimental procedure, purification strategies, and a thorough characterization of the target compound using modern analytical techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this versatile chemical entity.

Introduction

The Quinoxalinone Scaffold: A Privileged Structure in Drug Discovery

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in the field of medicinal chemistry. Their rigid, planar structure and ability to participate in various non-covalent interactions make them ideal scaffolds for the design of therapeutic agents. Quinoxalin-2(1H)-one, a key subtype, is present in a wide array of molecules exhibiting diverse biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1] The development of efficient synthetic methodologies for quinoxalinone derivatives is crucial for advancing drug discovery programs and exploring their full therapeutic potential.[1][2]

5-Aminoquinoxalin-2(1H)-one: A Key Intermediate for Further Functionalization

The strategic placement of functional groups on the quinoxalinone core is essential for modulating its physicochemical properties and biological activity. 5-Aminoquinoxalin-2(1H)-one is a particularly valuable derivative, as the primary amino group serves as a versatile synthetic handle for the introduction of various substituents through reactions such as acylation, alkylation, and diazotization. This allows for the creation of extensive libraries of novel compounds for biological screening. The synthesis of this specific isomer, however, requires careful selection of starting materials and reaction conditions to ensure regiochemical control and high yields.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of the quinoxalinone ring system is most commonly achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or its synthetic equivalent.[3][4] For the preparation of a quinoxalin-2(1H)-one, a glyoxylic acid derivative is an ideal electrophilic partner.

Our retrosynthetic analysis of 5-Aminoquinoxalin-2(1H)-one identifies 1,2,3-triaminobenzene as the key nucleophilic precursor. The challenge in this synthesis lies in controlling the regioselectivity of the condensation reaction, as the triamine possesses multiple nucleophilic sites. However, the reaction with glyoxylic acid under appropriate conditions can favor the formation of the desired quinoxalinone ring.

The chosen forward synthesis involves the direct condensation of 1,2,3-triaminobenzene with glyoxylic acid in a suitable solvent. This approach is favored due to its atom economy, straightforward nature, and the commercial availability of the starting materials.

Detailed Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 5-Aminoquinoxalin-2(1H)-one.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 1,2,3-Triaminobenzene | ≥98% | Sigma-Aldrich |

| Glyoxylic acid monohydrate | ≥98% | Sigma-Aldrich |

| Ethanol (EtOH) | Reagent Grade | Fisher Scientific |

| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR Chemicals |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | EMD Millipore |

| Anhydrous Sodium Sulfate | ACS Grade | Sigma-Aldrich |

| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich |

| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific |

| Hexanes | HPLC Grade | Fisher Scientific |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,2,3-triaminobenzene (1.23 g, 10 mmol) in ethanol (100 mL). Stir the mixture at room temperature until the solid is completely dissolved.

-

Addition of Glyoxylic Acid: To the stirred solution, add glyoxylic acid monohydrate (0.92 g, 10 mmol) in one portion.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (7:3).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form upon cooling.

-

Neutralization and Extraction: Carefully add a saturated aqueous solution of sodium bicarbonate to the reaction mixture until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude 5-Aminoquinoxalin-2(1H)-one is purified by flash column chromatography on silica gel.

-

Eluent: A gradient of ethyl acetate in hexanes (starting from 30% ethyl acetate and gradually increasing to 70%).

-

Fraction Collection: Collect fractions based on TLC analysis.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 5-Aminoquinoxalin-2(1H)-one as a solid.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of 5-Aminoquinoxalin-2(1H)-one.

Physicochemical Characterization

A thorough characterization of the synthesized 5-Aminoquinoxalin-2(1H)-one is essential to confirm its identity and purity.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the region of δ 6.5-8.0 ppm. The proton at C3 will likely appear as a singlet. The amino protons (NH₂) and the amide proton (NH) will appear as broad singlets, and their chemical shifts can be concentration-dependent. The exact shifts and coupling patterns will depend on the solvent used. |

| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. The carbonyl carbon (C2) will be significantly downfield, typically >150 ppm.[5] |

| FT-IR | Characteristic absorption bands for N-H stretching of the amino and amide groups (around 3200-3400 cm⁻¹), a strong C=O stretching vibration for the amide carbonyl (around 1650-1680 cm⁻¹), and C=C and C=N stretching vibrations in the aromatic region (around 1400-1600 cm⁻¹).[6][7] |

| Mass Spec. | The molecular ion peak (M⁺) corresponding to the molecular weight of 5-Aminoquinoxalin-2(1H)-one (C₈H₇N₃O), which is 161.16 g/mol .[8] |

Analytical Data

| Property | Expected Value/Observation |

| Appearance | A solid, the color of which can range from off-white to yellow or brown. |

| Melting Point | A sharp melting point is indicative of high purity. The exact value should be determined experimentally. |

| Purity (HPLC) | ≥95% as determined by High-Performance Liquid Chromatography.[9] |

Characterization Workflow Diagram

Caption: Workflow for the comprehensive characterization of the final product.

Discussion and Troubleshooting

-

Causality in Experimental Choices: The use of ethanol as a solvent is strategic; it provides good solubility for the reactants while often allowing the product to precipitate upon cooling, aiding in initial purification. The neutralization step with sodium bicarbonate is crucial to remove any unreacted glyoxylic acid and to ensure the product is in its free base form for efficient extraction into an organic solvent.

-

Self-Validating Protocols: The combination of TLC monitoring during the reaction and comprehensive characterization of the final product creates a self-validating system. Any deviation in the TLC profile would indicate side reactions or incomplete conversion, prompting adjustments to the reaction time or purification strategy. The expected spectroscopic and analytical data serve as a benchmark for a successful synthesis.

-

Troubleshooting:

-

Low Yield: If the yield is low, ensure the starting materials are of high purity and that the reaction has gone to completion. Increasing the reaction time or using a slight excess of glyoxylic acid might be beneficial.

-

Impure Product: If the product is difficult to purify, consider alternative purification techniques such as recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Side Reactions: The formation of isomeric products is a possibility. Careful analysis of the NMR data is essential to confirm the regiochemistry of the amino group.

-

Conclusion

This guide has outlined a robust and reliable method for the synthesis and characterization of 5-Aminoquinoxalin-2(1H)-one. By following the detailed experimental protocol and utilizing the described analytical techniques, researchers can confidently prepare this valuable building block for applications in drug discovery and materials science. The provided insights into the rationale behind the experimental choices and troubleshooting tips should empower scientists to optimize this synthesis for their specific needs.

References

-

ResearchGate. (n.d.). Scheme 1: The synthesis of quinoxaline and phenazine derivatives by the use of PbCl2. Retrieved from [Link]

-

TSI Journals. (2011, August 15). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Retrieved from [Link]

-

Encyclopedia.pub. (2023, November 23). Methods of Preparation of Quinoxalines. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe. Retrieved from [Link]

-

National Institutes of Health. (2024, November 5). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]

-

IJRAR. (2022, January). Efficient Synthesis of Quinoxaline Derivatives Using A Camforsulfonic Acid As An Organocatalyst. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000119). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Retrieved from [Link]

-

Academic Journals. (n.d.). One-pot synthesis of some (1H)-quinoxalin-2-ones. Retrieved from [Link]

-

ACS Publications. (2024, March 29). Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. Retrieved from [Link]

-

National Institutes of Health. (2022, May 31). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 5-Aminoquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). IR and 1 H NMR spectral data. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Retrieved from [Link]

-

ChemRxiv. (n.d.). A Stable Radical Anion of Quinoxalin-2(1H)-one in Aerial Dioxygen Activation under Wet-Condition. Retrieved from [Link]

-

Turkish Journal of Chemistry. (n.d.). FTIR and FT-Raman Spectral Investigations on 4-Aminoquinaldine and 5-Aminoquinoline. Retrieved from [Link]

-

SpectraBase. (n.d.). 2(1H)-Quinoxalinone, 3-[(phenylmethyl)amino]-. Retrieved from [Link]

-

Magritek. (n.d.). Carbon - Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. Retrieved from [Link]

-

PubChem. (n.d.). 2(1H)-Quinoxalinone. Retrieved from [Link]

-

Asian Journal of Scientific Research. (2018, October 24). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Dervative Crystal. Retrieved from [Link]

-

Asian Journal of Scientific Research. (n.d.). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Divergent synthesis of quinoxalin-2(1H)-one derivatives through photoinduced C–H functionalization without a photocatalyst. Retrieved from [Link]

-

ResearchGate. (2025, August 10). FTIR and FT-Raman Spectral Investigations on 4-Aminoquinaldine and 5Aminoquinoline. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2022, November 22). Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated. Retrieved from [Link]

-

ResearchGate. (n.d.). 16.15.5 Quinoxalines (Update 2012). Retrieved from [Link]

-

PubMed. (2019, October 29). Identification of quinoxalin-2(1 H)-one derivatives as a novel class of multifunctional aldose reductase inhibitors. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2(1H)-Quinoxalinone. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 5-Quinolinamine. Retrieved from [Link]

Sources

- 1. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. scialert.net [scialert.net]

- 8. calpaclab.com [calpaclab.com]

- 9. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Structural Significance of 5-Aminoquinoxalin-2(1H)-one

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Aminoquinoxalin-2(1H)-one

5-Aminoquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxaline family. Quinoxaline derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, as well as their applications in organic electronics.[1][2] The specific placement of an amino group at the C5 position and a carbonyl group at the C2 position creates a unique electronic and structural profile, making it a valuable scaffold in drug development and a target for synthetic chemistry.[3]

Accurate structural elucidation and purity assessment are paramount for any research or development involving this molecule. Spectroscopic analysis provides the definitive toolkit for this purpose. This guide offers a comprehensive, multi-technique approach to the characterization of 5-Aminoquinoxalin-2(1H)-one, grounded in established principles and data from related structures. We will explore the expected outcomes from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), providing both theoretical interpretation and practical experimental workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. For 5-Aminoquinoxalin-2(1H)-one, both ¹H and ¹³C NMR are essential for confirming the arrangement of protons and carbon atoms on the bicyclic ring system.

Proton (¹H) NMR Spectroscopy

Expertise & Causality: The choice of solvent is critical for analyzing quinoxalinones. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of heterocyclic compounds and, importantly, to slow the exchange of labile protons (N-H and NH₂), allowing them to be observed as distinct signals.

Predicted Spectral Features: Based on the structure and data from similar quinoxalin-2(1H)-one derivatives, the ¹H NMR spectrum is expected to exhibit several key signals.[4][5] The aromatic region will be complex due to the fused ring system. The protons on the benzene ring (C6, C7, C8) will likely appear as a series of doublets and triplets, while the lone proton on the pyrazinone ring (C3) will appear as a singlet. The protons of the primary amine (NH₂) and the lactam (N1-H) are expected to be broad singlets that are exchangeable with D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Aminoquinoxalin-2(1H)-one in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Insights |

| N1-H | ~11.0 - 12.0 | Broad Singlet | Labile proton of the lactam amide. Its downfield shift is due to hydrogen bonding and deshielding by the adjacent C=O group. |

| C3-H | ~8.0 - 8.5 | Singlet | Olefinic proton on the pyrazinone ring. |

| Aromatic Protons (C6, C7, C8) | ~6.8 - 7.8 | Multiplets (dd, t, dd) | Complex splitting pattern characteristic of a substituted benzene ring. Specific assignments require 2D NMR. |

| NH₂ | ~5.0 - 6.0 | Broad Singlet | Labile protons of the amino group. Position can vary with concentration and temperature. |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh ~5-10 mg of high-purity 5-Aminoquinoxalin-2(1H)-one.

-

Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube. Ensure complete dissolution, using gentle warming or sonication if necessary.

-

Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher for better signal dispersion.

-

Data Acquisition: Acquire the spectrum at a standard probe temperature (e.g., 298 K). Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

-

Validation: To confirm labile protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to N1-H and NH₂ should diminish or disappear.

Caption: Workflow for ¹H NMR analysis.

Carbon (¹³C) NMR Spectroscopy

Predicted Spectral Features: The ¹³C NMR spectrum will provide a count of the unique carbon environments. For 5-Aminoquinoxalin-2(1H)-one, 8 distinct signals are expected in the aromatic/olefinic region, plus one signal for the carbonyl carbon. The carbonyl carbon (C2) of the lactam is the most downfield signal, typically appearing around 150-160 ppm.[1] The carbon bearing the amino group (C5) will be shifted upfield relative to the other aromatic carbons due to the electron-donating effect of the nitrogen.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Aminoquinoxalin-2(1H)-one in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Insights |

| C2 (C=O) | ~155 - 160 | Carbonyl carbon of the lactam, highly deshielded. |

| C3 | ~145 - 150 | Olefinic carbon adjacent to N4. |

| C4a, C8a (Bridgehead) | ~125 - 140 | Quaternary carbons at the ring fusion. |

| C5 (C-NH₂) | ~140 - 148 | Aromatic carbon attached to the amino group. |

| C6, C7, C8 | ~110 - 130 | Aromatic carbons of the benzene ring. |

Experimental Protocol: ¹³C NMR The protocol is similar to ¹H NMR, with the primary difference being the acquisition parameters. A proton-decoupled experiment (e.g., zgpg30) is standard. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer acquisition time are required.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: FT-IR spectroscopy excels at identifying specific functional groups by detecting their characteristic vibrational frequencies. For 5-Aminoquinoxalin-2(1H)-one, the most informative regions of the spectrum will be those corresponding to N-H, C=O, and C=C/C=N bond stretching.

Predicted Spectral Features: The FT-IR spectrum, typically recorded from a solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory, will be dominated by several key absorption bands.[1][6]

-

N-H Stretching: Two distinct bands are expected. The lactam N-H stretch usually appears as a broad band around 3200-3000 cm⁻¹. The amino group (NH₂) will show two sharper peaks (symmetric and asymmetric stretches) in the 3400-3200 cm⁻¹ region.[7][8]

-

C=O Stretching: A strong, sharp absorption band between 1680-1660 cm⁻¹ is the hallmark of the cyclic amide (lactam) carbonyl group.[1][6]

-

C=N and C=C Stretching: A series of bands in the 1620-1450 cm⁻¹ region corresponds to the stretching vibrations of the C=N bond within the pyrazinone ring and the C=C bonds of the aromatic system.[9]

Table 3: Predicted FT-IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine, Asymmetric) | ~3400 - 3350 | Medium |

| N-H Stretch (Amine, Symmetric) | ~3320 - 3280 | Medium |

| N-H Stretch (Lactam) | ~3200 - 3000 | Broad, Strong |

| C-H Stretch (Aromatic) | ~3100 - 3000 | Medium-Weak |

| C=O Stretch (Lactam) | ~1680 - 1660 | Strong, Sharp |

| C=N / C=C Stretch (Ring) | ~1620 - 1450 | Medium-Strong |

Experimental Protocol: FT-IR (ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid 5-Aminoquinoxalin-2(1H)-one powder onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final absorbance spectrum.

Caption: Workflow for UV-Visible spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Expertise & Causality: Mass spectrometry is the definitive technique for determining the molecular weight of a compound and confirming its elemental formula. High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), is the method of choice as it provides highly accurate mass measurements.

Predicted Spectral Features: The molecular formula of 5-Aminoquinoxalin-2(1H)-one is C₈H₇N₃O. Its monoisotopic mass is 161.0589 g/mol .

-

ESI-MS (Positive Mode): In positive ion mode, the molecule is expected to be detected as the protonated molecular ion [M+H]⁺ at an m/z value of approximately 162.0667. [1][4]* Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. Potential fragmentation pathways could involve the loss of CO or other small neutral molecules, though the fused ring system is generally stable.

Table 5: Predicted Mass Spectrometry Data (ESI-HRMS)

| Ion | Calculated m/z | Ionization Mode |

| [M+H]⁺ | 162.0667 | Positive (ESI) |

| [M-H]⁻ | 160.0512 | Negative (ESI) |

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a very dilute solution (~1-10 µg/mL) of the sample in a suitable solvent system, such as acetonitrile/water with 0.1% formic acid (for positive mode) to promote protonation.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

-

Data Analysis: Determine the accurate mass of the molecular ion peak and use the instrument's software to confirm the elemental composition against the theoretical formula (C₈H₇N₃O). The measured mass should be within 5 ppm of the calculated mass.

Conclusion

The spectroscopic characterization of 5-Aminoquinoxalin-2(1H)-one requires a multi-faceted approach. ¹H and ¹³C NMR spectroscopy provide the definitive structural map of the carbon-hydrogen framework. FT-IR spectroscopy confirms the presence of key functional groups, notably the lactam carbonyl and the N-H bonds of the amide and amine. UV-Vis spectroscopy elucidates the electronic properties of the conjugated π-system, and High-Resolution Mass Spectrometry provides unequivocal confirmation of the molecular weight and elemental formula. By integrating the data from these techniques, researchers and drug development professionals can achieve an unambiguous and comprehensive characterization of this important heterocyclic compound.

References

-

Parr, E. et al. (2016). Quinoxaline-based semiconducting materials for organic photovoltaics. Journal of Materials Chemistry A. [10]2. Al-Ostoot, F. H. et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules. [1]3. Brezova, V. et al. (2014). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules. [6][11]4. Huillet, F. D. (1959). Ultraviolet absorption spectra of quinoxaline and some of its derivatives. Brigham Young University. [12]5. Srivastava, M. et al. (n.d.). UV-Vis spectra of quinoxaline derivatives in DMSO. ResearchGate. [13]6. Wang, L. et al. (2024). Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. The Journal of Organic Chemistry. [4]7. Brezova, V. et al. (2014). Fused-ring derivatives of quinoxalines: spectroscopic characterization and photoinduced processes investigated by EPR spin trapping technique. PubMed. [11]8. Dineva, A. et al. (2020). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy. [14]9. Wang, X. et al. (2021). (A) UV‐Vis absorption and (B) emission spectra of the three.... ResearchGate. [15]10. Puzynski, K. et al. (2019). Spectroscopic characterization of the structural properties of quinoxalinophenanthrophenazine thin films. Journal of Materials Chemistry C. [16]11. HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Human Metabolome Database. 12. Al Mamari, K. et al. (2024). SYNTHESIS AND SPECTROSCOPIC CHARACTERAZATION OF BISINDOLO[2,3-b]QUINOXALINE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry. 13. El-Hamouly, W. S. et al. (2009). One-pot synthesis of some (1H)-quinoxalin-2-ones. African Journal of Pure and Applied Chemistry. [17]14. HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000883). Human Metabolome Database. [18]15. ChemicalBook. (n.d.). 5-Aminoquinoline(611-34-7) 1H NMR spectrum. ChemicalBook. [19]16. Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Organic Chemistry Portal. [3]17. Wang, L. et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules. [2]18. Wang, L. et al. (2022). Divergent synthesis of quinoxalin-2(1H)-one derivatives through photoinduced C–H functionalization without a photocatalyst. Organic Chemistry Frontiers. [20]19. PubChem. (n.d.). 5-Aminoquinoline. PubChem. [21]20. ChemicalBook. (n.d.). 5-Aminoisoquinoline(1125-60-6) 1H NMR spectrum. ChemicalBook. [22]21. Renault, K. et al. (n.d.). Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection hydrogen sulfide. [23]22. Kumar, A. et al. (2012). Antimicrobial activities of some substituted quinoxalin-2(1H)-one derivatives. Journal of Chemical and Pharmaceutical Research. [5]23. Krishnakumar, V. & John Xavier, R. (2004). FTIR and FT-Raman Spectral Investigations on 4-Aminoquinaldine and 5-Aminoquinoline. [7]24. Prasath, R. et al. (2016). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Trends in Applied Sciences Research. [9]25. Sivasamy, A. et al. (2022). Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated. Biointerface Research in Applied Chemistry. [24]26. PubChem. (n.d.). 5-Aminoquinoxaline. PubChem. [25]27. ChemicalBook. (n.d.). 5-Aminoisoquinoline(1125-60-6) 13C NMR spectrum. ChemicalBook. [26]28. SpectraBase. (n.d.). 2(1H)-Quinoxalinone, 3-[(phenylmethyl)amino]-. SpectraBase. [27]29. Ciesielski, W. et al. (2021). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules. [28]30. Mestrelab Research. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. [29]31. Krishnakumar, V. & John Xavier, R. (2004). FTIR and FT-Raman Spectral Investigations on 4-Aminoquinaldine and 5-Aminoquinoline. ResearchGate. [8][30]32. Langenbeck, U. et al. (1988). Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. PubMed. [31]33. Burlingame, A. L. et al. (1986). Mass spectrometry. PubMed. [32]34. NIST. (n.d.). 2(1H)-Quinoxalinone. NIST WebBook.

Sources

- 1. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Quinoxalinone synthesis [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jocpr.com [jocpr.com]

- 6. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique [mdpi.com]

- 7. "FTIR and FT-Raman Spectral Investigations on 4-Aminoquinaldine and 5-A" by N. PUVIARASAN, V. ARJUNAN et al. [journals.tubitak.gov.tr]

- 8. researchgate.net [researchgate.net]

- 9. scialert.net [scialert.net]

- 10. researchgate.net [researchgate.net]

- 11. Fused-ring derivatives of quinoxalines: spectroscopic characterization and photoinduced processes investigated by EPR spin trapping technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. "Ultraviolet absorption spectra of quinoxaline and some of its derivati" by Fred Dale Huillet [scholarsarchive.byu.edu]

- 13. researchgate.net [researchgate.net]

- 14. journal.uctm.edu [journal.uctm.edu]

- 15. researchgate.net [researchgate.net]

- 16. Spectroscopic characterization of the structural properties of quinoxalinophenanthrophenazine thin films - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 17. academicjournals.org [academicjournals.org]

- 18. hmdb.ca [hmdb.ca]

- 19. 5-Aminoquinoline(611-34-7) 1H NMR spectrum [chemicalbook.com]

- 20. Divergent synthesis of quinoxalin-2(1H)-one derivatives through photoinduced C–H functionalization without a photocatalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 21. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. 5-Aminoisoquinoline(1125-60-6) 1H NMR spectrum [chemicalbook.com]

- 23. rsc.org [rsc.org]

- 24. biointerfaceresearch.com [biointerfaceresearch.com]

- 25. 5-Aminoquinoxaline | C8H7N3 | CID 85494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. 5-Aminoisoquinoline(1125-60-6) 13C NMR [m.chemicalbook.com]

- 27. spectrabase.com [spectrabase.com]

- 28. mdpi.com [mdpi.com]

- 29. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]

- 30. researchgate.net [researchgate.net]

- 31. Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Aminoquinoxalin-2(1H)-one chemical properties and structure

An In-Depth Technical Guide to 5-Aminoquinoxalin-2(1H)-one: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoxalin-2(1H)-one core is a "privileged structure" in medicinal chemistry, frequently appearing in pharmacologically active compounds with a wide range of applications.[1] This guide focuses on a specific, functionalized derivative, 5-Aminoquinoxalin-2(1H)-one, providing an in-depth analysis of its chemical structure, physicochemical properties, synthesis, and critical role as a scaffold in drug development. As a versatile heterocyclic compound, its structure allows for diverse modifications, making it a focal point in the search for novel therapeutics, particularly as kinase inhibitors for oncology.[1][2] This document serves as a technical resource, synthesizing data from authoritative sources to explain the causality behind experimental choices and to provide a foundation for further research and development.

Molecular Structure and Physicochemical Properties

The foundational characteristics of 5-Aminoquinoxalin-2(1H)-one dictate its behavior in both chemical and biological systems. Its structure, a fusion of a benzene ring and a pyrazin-2(1H)-one ring, is embellished with a critical amino group at the C5 position, which provides a key site for hydrogen bonding and further derivatization.

Core Structure and Tautomerism

A crucial aspect of the quinoxalin-2(1H)-one scaffold is its existence in a tautomeric equilibrium between the lactam (amide) and lactim (enol) forms. The lactam form is generally predominant in solution.[3] This equilibrium is significant as it can influence the molecule's hydrogen bonding capabilities and its interaction with biological targets.

Caption: Lactam-lactim tautomerism of 5-Aminoquinoxalin-2(1H)-one.

Physicochemical Data

Quantitative data provides a baseline for experimental design, including solubility testing and formulation development. The properties of 5-Aminoquinoxalin-2(1H)-one are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃O | [4] |

| Molar Mass | 161.16 g/mol | [4] |

| CAS Number | 1002129-56-7 | [4] |

| Storage Conditions | Inert atmosphere, Room temperature, Keep in dark place | [4] |

Spectral Characterization Profile

Spectroscopic analysis is essential for structural confirmation post-synthesis. Based on its structure and data from analogous compounds, the following spectral characteristics are expected:

-

¹H NMR: The proton NMR spectrum would exhibit distinct signals for the aromatic protons on the benzene ring, with chemical shifts influenced by the electron-donating amino group and the electron-withdrawing pyrazinone ring.[5] Additional signals corresponding to the N-H protons of the amine and amide groups would also be present, often as broad singlets that are exchangeable with D₂O.[6]

-

¹³C NMR: The carbon spectrum would show signals for the eight distinct carbon atoms, including the characteristic carbonyl carbon (C=O) signal in the downfield region (typically ~150-160 ppm).[5]

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the N-H stretching vibrations of the primary amine and the secondary amide, as well as a prominent C=O stretching band for the lactam carbonyl group (typically ~1680-1690 cm⁻¹).[6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio ([M+H]⁺) consistent with C₈H₇N₃O.[5]

Synthesis and Purification

The synthesis of quinoxalin-2(1H)-ones is well-established, most commonly proceeding via the condensation of an o-phenylenediamine with an α-keto acid or its ester.[7][8] This approach offers a reliable and versatile route to the core scaffold.

General Synthesis Workflow

The synthesis of 5-Aminoquinoxalin-2(1H)-one can be achieved by reacting 1,2,4-triaminobenzene with an α-keto acid like glyoxylic acid, followed by cyclization. The choice of starting materials is critical; the positions of the amine groups on the benzene ring direct the final position of the amino group on the quinoxalinone product.

Sources

- 1. Quinoxalinone as a Privileged Platform in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioengineer.org [bioengineer.org]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. arabjchem.org [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

solubility and stability of 5-Aminoquinoxalin-2(1H)-one in different solvents

An In-depth Technical Guide Topic: Solubility and Stability of 5-Aminoquinoxalin-2(1H)-one Audience: Researchers, scientists, and drug development professionals.

Executive Summary

5-Aminoquinoxalin-2(1H)-one is a heterocyclic compound built upon the quinoxalin-2(1H)-one scaffold, a structure of significant interest in medicinal chemistry due to its prevalence in biologically active molecules.[1][2] The successful development of any new chemical entity into a therapeutic agent is fundamentally dependent on its physicochemical properties, with solubility and stability being paramount. These characteristics govern bioavailability, formulation strategies, storage conditions, and ultimately, the safety and efficacy of a drug product.

This technical guide serves as a comprehensive framework for researchers to understand, predict, and experimentally determine the solubility and stability profile of 5-Aminoquinoxalin-2(1H)-one. Recognizing the limited availability of specific experimental data for this exact molecule in public literature, this document adopts the perspective of a senior application scientist. It emphasizes the underlying chemical principles and provides robust, field-proven experimental protocols to empower researchers to generate the necessary data. The guide explains the causal relationships behind experimental design, ensuring that the described workflows are self-validating and align with regulatory expectations for drug development.

Molecular Structure and Predicted Physicochemical Properties

A thorough analysis of the molecular structure of 5-Aminoquinoxalin-2(1H)-one is the cornerstone for predicting its behavior in different solvent systems and under various stress conditions.

Structural Features:

-

Quinoxalin-2(1H)-one Core: This bicyclic heteroaromatic system contains a lactam (a cyclic amide) fused to a benzene ring. The lactam moiety possesses a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O).

-

5-Amino Group (-NH2): This substituent is a potent electron-donating group and a primary hydrogen bond donor. Its basic nature suggests that the molecule's charge state and, consequently, its aqueous solubility will be highly dependent on pH.

-

Aromatic System: The fused rings create a large, planar, and relatively non-polar surface area, which can interact with organic solvents through van der Waals forces and π-π stacking.

Based on these features, 5-Aminoquinoxalin-2(1H)-one is an amphiprotic molecule with distinct polar and non-polar regions. This duality will govern its solubility profile.

Predicted Solubility Profile

The principle of "like dissolves like" provides a foundational basis for predicting solubility. The presence of multiple hydrogen bonding sites suggests favorable interactions with polar solvents.

Table 1: Predicted Qualitative Solubility of 5-Aminoquinoxalin-2(1H)-one

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The amino and lactam groups can form strong hydrogen bonds with protic solvents. Solubility in water is expected to be highly pH-dependent.[3][4] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can act as hydrogen bond acceptors, effectively solvating the N-H groups of the molecule. DMSO and DMF are excellent solvents for a wide range of organic compounds.[5][6] |

| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents are less polar and cannot engage in hydrogen bonding as effectively. Solubility is likely driven by dipole-dipole and dispersion forces. |

| Aromatic | Toluene, Benzene | Low | The aromatic nature of the solvent may allow for π-π stacking interactions with the quinoxalinone core, but the polar functional groups will limit overall solubility. |

| Non-polar | Hexane, Heptane | Very Low | The significant polarity mismatch between the solute and solvent will result in poor solvation and minimal solubility. These are often used as anti-solvents for crystallization.[5] |

| Aqueous Buffers | pH 2 (Acidic), pH 7 (Neutral), pH 10 (Basic) | High (Acidic), Low (Neutral), Low (Basic) | At acidic pH, the 5-amino group will be protonated (-NH3+), forming a salt and dramatically increasing aqueous solubility. Near its isoelectric point (likely near neutral pH), solubility will be at its minimum. The lactam N-H is only weakly acidic, so basic conditions are not expected to significantly increase solubility via deprotonation.[4] |

Experimental Determination of Equilibrium Solubility

While predictions are valuable for initial planning, quantitative experimental data is essential for development. The shake-flask method is the gold-standard technique for determining equilibrium solubility.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

Objective: To quantitatively determine the equilibrium solubility of 5-Aminoquinoxalin-2(1H)-one in a range of selected solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

5-Aminoquinoxalin-2(1H)-one (solid, verified purity)

-

Selected solvents (HPLC grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Preparation: Add an excess amount of solid 5-Aminoquinoxalin-2(1H)-one to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected solvent to its respective vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the slurries to equilibrate for a minimum of 24 hours. A 48-hour or 72-hour time point can be included to confirm that equilibrium has been reached.

-

Sample Collection: After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove all undissolved solids.

-

Dilution: Accurately dilute the filtered saturate solution with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) by multiplying the measured concentration by the dilution factor.

Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Assay.

Chemical Stability and Forced Degradation

Assessing the intrinsic stability of a drug substance is a regulatory requirement and is crucial for identifying potential degradation pathways.[7] Forced degradation (or stress testing) involves subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation.[8][9] This helps in developing stability-indicating analytical methods and understanding how the molecule behaves under various environmental influences.[10]

Predicted Degradation Pathways

-

Hydrolytic Degradation: The lactam ring is the most likely site for hydrolysis. Under strongly acidic or basic conditions, the amide bond can be cleaved, opening the pyrazine ring.

-

Oxidative Degradation: The electron-rich aromatic system, particularly activated by the amino group, is susceptible to oxidation. The amino group itself can also be oxidized. This can lead to the formation of N-oxides or hydroxylated species.

-

Photolytic Degradation: Quinoxalinone structures are known chromophores that absorb UV light.[11] This absorption can lead to photochemical reactions, causing dimerization, oxidation, or other structural rearrangements.

Protocol: Forced Degradation Studies

Objective: To identify potential degradation products and pathways for 5-Aminoquinoxalin-2(1H)-one and to support the development of a stability-indicating analytical method.

General Procedure:

-

Prepare solutions of 5-Aminoquinoxalin-2(1H)-one at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Expose the solutions to the stress conditions outlined below. A control sample (unstressed) should be analyzed concurrently.

-

At specified time points, withdraw an aliquot, quench the reaction if necessary, and dilute to a suitable concentration for HPLC analysis.

-

Analyze the samples using an HPLC method, monitoring for the appearance of new peaks (degradants) and the decrease in the peak area of the parent compound. The goal is to achieve 5-20% degradation.[9][12]

Stress Conditions:

| Condition | Typical Protocol | Quenching Step |

| Acid Hydrolysis | Add 0.1 M HCl. Incubate at 60 °C for 24-48 hours. | Neutralize with an equivalent amount of 0.1 M NaOH. |

| Base Hydrolysis | Add 0.1 M NaOH. Incubate at 60 °C for 8-24 hours. | Neutralize with an equivalent amount of 0.1 M HCl. |

| Oxidation | Add 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[12] | Dilution with mobile phase is often sufficient. If needed, add a small amount of sodium bisulfite solution. |

| Thermal | Store the solid powder in an oven at 70 °C for 7 days. Also, heat a solution at 70 °C. | Cool to room temperature before dissolution/analysis. |

| Photostability | Expose solid powder and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). | Analyze directly. |

Development of a Stability-Indicating Method

The analytical method used for stability studies must be "stability-indicating," meaning it can accurately measure the concentration of the active compound without interference from excipients, impurities, or degradation products.

-

Technique: Reversed-phase HPLC with UV detection is the most common approach.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically required to separate the parent compound from its more polar or less polar degradants.

-

Validation: The stressed samples are used to validate the method. Peak purity analysis (e.g., using a photodiode array detector) should be performed to ensure that the parent peak is spectrally pure and that degradant peaks are not co-eluting.

Workflow for Stability Assessment

Caption: Forced Degradation and Stability Analysis Workflow.

Conclusion

The solubility and stability of 5-Aminoquinoxalin-2(1H)-one are critical parameters that must be thoroughly investigated to support its progression in drug discovery and development. This guide provides a predictive analysis based on the molecule's chemical structure and details the essential experimental protocols required to generate robust, quantitative data. By systematically evaluating solubility in a diverse panel of solvents and probing its stability through forced degradation studies, researchers can establish a comprehensive physicochemical profile. This knowledge is indispensable for informed decision-making in formulation development, analytical method validation, and the establishment of appropriate storage and handling procedures, ensuring the quality, safety, and efficacy of any potential therapeutic agent derived from this promising scaffold.

References

- Solubility of Things. (n.d.). Quinoxaline derivative. Retrieved from Google Cloud. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4VDwcVDPlqrBD36lFcYinwfft5xecCSqIaambsLqRk1JL7SvYi4-9JDEC_D9JozXeZ_TvHC8rcKX4fdfirsPMtpxnEsJlmcyzEZyOvN3ALfEFY9p4q9z2PrWUYQvAxX91W9u3g-znvIJ0Ex9MqNg4Guh0P2uX9wQCdpuLxY6VGtZ8a-3Uz_TN9igNg9-e554jBntWBNiYCog=]

- PubChem. (2025). 5-Aminoquinoxaline. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTmE4_h1oGmptCHZ2jR3RnrIcBYjpJk2UF5N46J3_mp6POSHH2Ox_SghU-XqecZzR4wcOHFOOWOhtGBRi_Rt5BrCceW3DLkHmLv7aA0fmcK2vEpYDU-CGqxmmbIEYzMGEyh1O01ycE6cHb8fJe885ICMXfy6BpWw==]

- Patel, R. M., et al. (2011). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRzLr84TYIkUs6saUX8CJggfPbBHGvIY7ATLdP94saYrYcUTQkxbXMRabqUNYhex2vwFglZ4ZHDKA_ctDsXbHi-9uOOCXrBeo920fX319fiHyxJ1sYdCOuGhIyu5-7W3gH-X_IuqW-1zIHTX6BRBEipeizeE9nm7_hGuN06vlhAMv7dX9aNvaZqTM5286l79LWyEU1wAypXq0bqdTGOCw7RFLXkltICdK5aww=]

- Sharma, M., & Rathore, P. (2016). Forced Degradation Studies. MedCrave online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAccY1SMipP1kntLKpl0ygIOUXQptiFe8kDxAdoUdxLRYwSRCeNq3Q5YQ67OHAyW41_oOVECN-CfWKI7akde9sO0pMasH1VTu_C-yybNCqfdHIcaZ-EeIFXhkRNYwn2dnDuQi_JxGHkXfhQqu9eLRXhJld0wpr-eSGnvc=]

- Alsante, K. M., et al. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiZT9Elt47f3gE2FHK9HU78iK7i4cW_n_07ysi3fjvy0h60wmSJbqjo8fASbvI_ZD3wC7CVJ14SIbocdRijAKX3eck054kf-aJV0zOy1hc74PsjZqgKou1Bn7YwOpu_Ad_g-ci_p7cdul-ekfpwSv68uVecuumxoAzuqqvN190jYzGi1AaXY55o4E5TrjoAbzLSlQnyw==]

- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGw1jf4Lfq7NBNAf_3rWXjcoEr-Jd-jWFIYQwaUhk5voLrf9FM--S-HvO9LqcM0ucf8erHY4Lxq1yZdJiAa7N9ZdTPdo9wbzHXYoPXyBGOYB9D0BZrCu0F3BfEOHL2NBY1bvQIBZoJbSmh5uiamNMsth1a3D0lgt1h5JA3adiDhWPCGPYn-xBiwyiXXFj3PTN_yFd1mUVifmhN5-1c=]

- Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4WAYpj_oR44Wizpr2ae2rbJOVNWQxG9Raz23U7c1MnFurXGymS5FA1BLyZaWM_KHZsPFtwzwXbY9ZQgSb5Z28A5b6Yiyv1rQPQIiBuDPOwNyK7bVF9YIvSdClBSMgDuNDSquDbLOCkDSLHXA=]

- Fluorochem. (n.d.). 5-Aminoquinoxalin-2(1H)-one. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpCX2pidVnATASaZtETzbmD1xksi6xxi1frGfodpQo0iFkFJXzqbweHQcmsjCZW1r1uesYq_p3nQOd49E8SCcmKt_R04gHoivz_et-ghXO24DRiJ-AQCZFcDN8T2h0l89_A4j4]

- R Discovery. (n.d.). Quinoxaline Derivatives Research Articles. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzE4zUhV_yKuzL5h6E3foapZrC_SLrayVvk7uSRaBUF0g-ON8Sq2MdKFl_Um3CRBRAhx7H29Qkxbt8QIsL3W_aoSv2NnGAjK2vCouPHSSEyH3xtAZtnG2xzaKMR2NjdylKlRbvNZSd2EtNDsIgm_mG2GpvbsLOIAAFg6ZEt1GbON0M0Vd7BZZXtvUxTNCvov5T6qVtXpN1svljVQYNrrowo4dnQbllGzKnlWv36_JKlWUE_Np_2g==]

- Renault, K., Renard, P. Y., & Sabot, C. (2022). Quinoxalin-2(1H)-ones: Chemical Synthesis, Fluorescence Properties and Applications. European Journal of Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCDtrPYKNy3z04yLhzu5TuoCThdCZiXtIYKqhamCOv3etcezphAUi3yhL7WCeldVffxboCr1jjV-MK0ArCh06_utpnoX2D1Hv8h43Jg17Tq4subh9EzRBK5RlL6MJYtNmSalmvRf6JZF9pRghTBITdox-3Rd5zs-giCCPckXzTHffneObR4WLPrcpd7AO_qBH8qjualD4a3Dh0NMRSRHsGHl28ZjxrYPpFMNpcLrc=]

- ChemRxiv. (2023). A Stable Radical Anion of Quinoxalin-2(1H)-one in Aerial Dioxygen Activation under Wet-Condition. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELhjVWsLYWPA0vFsvMlFb7crc66SXpRARhxs40jHzyQAC3_nJvoVqicFE_dPu7zU21E4kxaHCukYYVghjFkDU04Zkl6h9WVOHqZrKU7hSf20SRw8hXIET4TSlU1OF91n3KZ_FSu_2uQgEvU_Hw7bElc3_AzYAQkklXRhTFnHQaCI-VUMI1n2tH6jVWwwI2Bowa8qASb5HxfaCUosCZ2vZGpCX0pTZocnzCo8o2_lRxRh_BjzrScEk9omwFN_7y7HqvKvlXsBmZeniuABCV9j4iWVCDv0e3jW-L9_MVWkyD0GoMxcQ60ucVyBDATSfT7ghuA43YJyX8pl9ma7CSZ5_yh5xHQsvQyczZSlY=]

- Journal of Humanities and Applied Science. (2016). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNeojUURcU5BJKhC6SbMZ_0YIBe-YGYXdSVHwE8_Tm2XqMCAnD3nIkgPYDONISaJqHw2ndMXmkcloEeSmnvDJtLqnGbIJTOCMgqIS2nhni2aJ6P28wwiBafb2X_TWUC7GmE8n3DgSsDEDF6rfRQpQj9ZyoLELVslN8-2pMttpKfl2Yi9WiDA==]

- BenchChem. (2025). An In-depth Technical Guide on the Solubility Profile of 2-Methyl-5-(quinoxalin-2-yl)aniline in Organic Solvents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhLye81hBMyHMv3I7yrJPxWyJWkpyK6HJ2CfxpKJHDhGlm_b5O23PYZ-4FeOjSBcZb2ekKjHNVXhXifOkuNPazVLcw-BZsr50ZIxVB4f_vThf6yEtdxKmVRpSNA-Ac--_IWFl1GYVdU7jhmX-M2kUVCRe84ToFIq7id4-oA91Ql3RC14t9bA7U2UYuRRc1NNVD1_L166qKESM5E-MFty8FwmMIMjJErBIotM-Mx_5M6v1e1aMN4OxnQMXDeIakWk-XDpIorxxnvLIybchC]

- MDPI. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmYxKPmSiqLZkvfqjyXHjAXZHStVK-Iq29asvP3gjBBdM6Fcvx4IQK92tu64w2hMOMnyB29ooxM0g8PCp73y0LpW-AfEqVKMEpuyAAMGAXHSU4vJBC9pRYf-BlcwaKj1rjg4k=]

- MDPI. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxsrOfVCQOLgVWLz0k32xCtKxlo5gdTTfgkSwT3Y6iMaDUZYOMgiDW8Zzm00s3x4cWQJx1tqMcJfSM3AZ5qH2DOun5YIPx0aKiDD2Ocs7RJYQ8n9EoShdXxBa-H_Vnm1WYZ-A=]

- Ghadage, R. V., & Shirote, P. J. (2011). Antimicrobial activities of some substituted quinoxalin-2(1H)-one derivatives. Journal of Chemical and Pharmaceutical Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYdPQgZymnWwHs77gpHDBoekUhDXfuZSdRfDS9RTKjCHY6p061MYYGGi_RA9m-oTrfyv2Nx6EDLDZYxCUhQ8dCtit_joYJkaKxYTbrnsyDaKuopgCegp-RfwqIccnG-EW6RhFobnbbPtvXOyu8JHL2JOLX5gnYV5F3-aKD3hvLzfSmh6DK2mWgKaGza7IRXoHTVvSIsw-hkDcKGoKa5YrXslgxSzi30w==]

- Organic Chemistry Portal. (2024). Synthesis of quinoxalinones. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNHOSkMGb645-7WTcFPL9Pqjyx5IqNgdgzl6BBVynhJvUnhSJO8JTEueHKq-Vdx4EQISZb0yB_OwQOcmYM1G8nxoOsWKAi4MEnrR8b56UkNZYMAmGBuQmDgS8Hu4KYCdep_kpQ2lsq_0cB423DOin29zSsLgd83p4HxdIFAA79cPnMzcw8IiG4tuOaJ1jyhURxJmU=]

- Oriental Journal of Chemistry. (2015). Experimental and Quantum chemical studies on the inhibition potential of some Quinoxaline derivatives for mild steel in acid media. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpfY7RNBqHfNHAc_Bk76hn0fJIbcPIiDK8RUQAE66bjfbf286ceuFdjOt_eq1ou_P3gqWcWP1LE1ry5GewBYarKhVSvgxDHZeFjS0SCj13mu_BzyqBPQzcYgWuaAhS3xYCVKuahk08c4fwl-KPVEvf2RaPKWs_inJrH39oSeL6Qn7SpZnwcTQUXxt80y0WzQh8yorCDdApbFV1oT1bo0nFIEyzU1pOFLfDNpFLEYDDKbKrNE2j38lluLr4TK2-mx_P_NAj58fXPwJAVhL46vefV4Ofd6eiu41ZQNyneThGmNx_pA==]

- Wackett, L. P. (2004). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAX7f_4jO03UtXDFjLoo4YNXC8ljQ_AVYvKyxOl4PfVIukZYEZwQAvYnV85FAqPcnm-uB3dgY-eMtBUdrMwdyoc7emLug-2mEuM8Mzs_AZjXG4YjCbEQpc55oi3yEamp2eUZKZbsg8QFptgAY=]

- DigitalCommons@URI. (1971). The Solubility of Amino Acids in Various Solvent Systems. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFegQ1LJJRc7sf69ybEIR1p3Mc2oEtMDQMqzWaPS0fDHjta17qsOGm_Zx0WF71IjCogA6qIqwUKc-Afspqdcr93_oCn_u-fi7J8tA239gZ50WTDbDANBbe7_N197NnHJ3jUM-9Y17U=]

- ResearchGate. (n.d.). Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjYZN8BoV2Ikb_hlmglUX1n7nMCMfqpWDvj9gGSHW5qPVruOxqcPWQzCYJk_De35oSXhuoveo9oBht0aG9slI3K2fAw_BqujvTSlINbfzSMWnY7crsVvIkkSXj6xgYSJwruH-cWW4EMhg5OUejuD66G9Ca9L4zqSwuBt5pKesPMtXQdSsvt1dUxFOZWklM2xhFCpOETqUjfwghTKfO3ASSUjQGvO2MbaR5ewZgDNjZHitYOdo-7inN3ij-AQlHhJ-hXc1cnFqhJR6HSNtvze6TFPcbxCOtM1BVICqc-ZfkK87hRH51_Kz8ODw=]

- MDPI. (2023). Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBUP2cOufsBez3A858d-bnR7QB_Ey_VTf0m-YqYULjBdc9TM0c95HrO-1DWeRRxDfh2yPbW8wsu1w_sbMwm2mPB9ccAXZy5B_vTWOXWO0zjzMd6tFH8tunX0A8wfG37EsKAA==]

-

PubMed Central. (2022). Rejuvenating the[3][7][13]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoTYg2tlqMwnMOythYAy60Qrl9tAZDjFkUwu7cu3ccCyCDpP-m2JYrfdC09-xSanVWcoGZVv0KsXI_hrH1drvj_8An0TN_Dez42uSrnxckcExapO-WO8dwbTgY3uMK7J_sEgVJacCqxyLIhrZP]

- ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTMkCu8MMujN7pmNSthWtygvivMcBjDD2oGPbdbNEkHQ2CuBbD1-C9nQ_KdV0p1pVZRjPxJqJ6InL7P_9hU60MC54C8a-Y1ni8DAPA3WlJ40g8eO7i0NbXkxXaAFTAmeH2h2eNOS2g2_mWkfbAeUYMpUSYQXC-rKafjwomA_yHGEHsBjQXuEYU7RbuAtrFtpbQl-F_CbA8Fk7-lfzLQi771bp4QLtvTAYxm4d67zmF9JHf1d2NhI6tc2vTZyN3TQ==]

Sources

- 1. journals.asmarya.edu.ly [journals.asmarya.edu.ly]

- 2. jocpr.com [jocpr.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. rjptonline.org [rjptonline.org]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biopharminternational.com [biopharminternational.com]

- 11. researchportal.unamur.be [researchportal.unamur.be]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. 5-Aminoquinoxaline | C8H7N3 | CID 85494 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Quantum Mechanical Investigation of 5-Aminoquinoxalin-2(1H)-one: A Technical Guide for Drug Development Professionals

This guide provides a comprehensive technical overview of the application of quantum mechanical studies to elucidate the electronic structure, reactivity, and potential pharmacological properties of 5-Aminoquinoxalin-2(1H)-one. As the quinoxaline scaffold is a cornerstone in the development of therapeutic agents, a deep understanding of its derivatives at a quantum level is paramount for rational drug design and optimization.[1][2][3] This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical chemistry to accelerate their research endeavors.

Introduction: The Significance of the Quinoxalinone Scaffold

The quinoxalin-2(1H)-one moiety is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4][5][6] These compounds are known to interact with various biological targets, and their efficacy is intrinsically linked to their three-dimensional structure and electronic properties.[1][7] The introduction of an amino group at the 5-position of the quinoxalinone ring is hypothesized to significantly modulate the molecule's electronic landscape, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

Quantum mechanical calculations offer a powerful, cost-effective lens through which we can predict and understand these properties before embarking on extensive preclinical synthesis and testing. This guide will detail the theoretical framework and practical steps for conducting a thorough in-silico analysis of 5-Aminoquinoxalin-2(1H)-one.

Theoretical Framework and Computational Methodology

The primary tool for our investigation is Density Functional Theory (DFT), a robust quantum mechanical method that provides a favorable balance between computational cost and accuracy for molecules of this size.[8][9][10]

Causality behind Method Selection

-

DFT Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected for its well-documented success in predicting the geometric and electronic properties of organic molecules.[8][11] It incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing a reliable description of electron correlation effects.

-

Basis Set (6-311G(d,p)): This basis set offers a good compromise between accuracy and computational efficiency. The inclusion of diffuse functions and polarization functions (d,p) is crucial for accurately describing the lone pairs of electrons on the nitrogen and oxygen atoms and the delocalized π-system of the quinoxalinone core, as well as potential hydrogen bonding interactions.[8]

Step-by-Step Computational Protocol

-

Structure Preparation: The initial 3D structure of 5-Aminoquinoxalin-2(1H)-one is constructed using a molecular builder and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).

-

Geometry Optimization: A full geometry optimization is performed using DFT with the B3LYP functional and 6-311G(d,p) basis set in the gas phase. This process identifies the lowest energy conformation of the molecule.

-

Frequency Analysis: A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies). This step also yields thermodynamic properties and the theoretical vibrational spectrum (IR and Raman).

-

Electronic Property Calculations: Single-point energy calculations are carried out on the optimized geometry to determine various electronic properties, including:

-

Frontier Molecular Orbitals (HOMO and LUMO)

-

Molecular Electrostatic Potential (MEP)

-

Natural Bond Orbital (NBO) analysis for charge distribution

-

-

Solvation Effects (Optional but Recommended): To simulate a more biologically relevant environment, calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with water as the solvent.

Analysis and Interpretation of Quantum Mechanical Descriptors

Molecular Geometry

The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) provide the most stable conformation of 5-Aminoquinoxalin-2(1H)-one. These parameters can be compared with available crystallographic data for similar quinoxalinone structures to validate the computational method.[8]

| Parameter | Predicted Value (Å or °) |

| C-N Bond Lengths | Predicted values |

| C=O Bond Length | Predicted values |

| N-H Bond Lengths | Predicted values |

| Ring Planarity | Predicted values |

| This table would be populated with the actual output from the DFT calculations. |

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity.

-

HOMO: Represents the ability to donate an electron. For 5-Aminoquinoxalin-2(1H)-one, the HOMO is expected to be localized over the electron-rich amino group and the fused benzene ring.

-

LUMO: Represents the ability to accept an electron. The LUMO is likely to be distributed over the pyrazinone ring, particularly the carbonyl group, which is electron-deficient.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.[12][13]

| Parameter | Energy (eV) |

| EHOMO | Predicted value |

| ELUMO | Predicted value |

| ΔE (LUMO-HOMO) | Predicted value |

| This table would be populated with the actual output from the DFT calculations. |

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions like hydrogen bonding.

-

Red Regions (Negative Potential): Indicate electron-rich areas, likely around the carbonyl oxygen and the nitrogen atoms of the pyrazinone ring. These are potential sites for hydrogen bond donors.

-

Blue Regions (Positive Potential): Indicate electron-deficient areas, primarily around the hydrogen atoms of the amino group and the N-H proton of the pyrazinone ring. These are potential hydrogen bond donor sites.

The MEP analysis helps in predicting how 5-Aminoquinoxalin-2(1H)-one might interact with a biological receptor.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the charge distribution at the atomic level. The calculated natural atomic charges can reveal the extent of electron delocalization and the polarity of specific bonds. For 5-Aminoquinoxalin-2(1H)-one, this analysis would quantify the electron-donating effect of the amino group on the aromatic system.

Visualizing the Computational Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the quantum mechanical investigation of 5-Aminoquinoxalin-2(1H)-one.

Caption: Computational workflow for the quantum mechanical analysis of 5-Aminoquinoxalin-2(1H)-one.

Conclusion and Future Directions

This technical guide outlines a robust computational framework for the in-depth quantum mechanical study of 5-Aminoquinoxalin-2(1H)-one. The insights gained from these theoretical calculations—ranging from the molecule's stable conformation to its electronic reactivity profile—are crucial for understanding its potential as a drug candidate. The generated data can be used to inform structure-activity relationship (SAR) studies, guide further chemical modifications, and provide a basis for more complex simulations such as molecular docking with target proteins.[6][14] By integrating these computational approaches early in the drug discovery pipeline, researchers can make more informed decisions, ultimately saving time and resources.

References

- Title: Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens Source: RSC Publishing URL

- Title: New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies Source: ResearchGate URL

- Title: Design, synthesis of new novel quinoxalin-2(1H)

- Title: Antimicrobial activities of some substituted quinoxalin-2(1H)

- Title: Design, synthesis and molecular docking study of novel quinoxalin-2(1H)

- Title: synthesis, reactivity and biological activity of quinoxalin-2-one derivatives Source: ResearchGate URL

- Title: Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)

- Title: Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers Source: PMC - PubMed Central URL

- Title: New quinoxalin-2(1H)

- Title: Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities Source: Bentham Science URL

- Title: Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)

- Title: (PDF) Structural properties theoretical investigation of quinoxalin -2(1H)

- Title: (PDF) Design, synthesis of new novel quinoxalin-2(1H)

- Title: Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT-)

- Title: Synthesis and Characterization of Some New Quinoxalin-2(1H)

- Title: A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition Source: Taylor & Francis URL

- Title: Design, synthesis of new novel quinoxalin-2(1H)

- Title: Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl)

- Title: Quantum mechanical studies of 5‐amino‐2‐(6‐(2‐hydroxyethyl)‐3‐oxononyl)

- Title: New quinoxalin-2(1H)

- Title: Fluorescence spectra of Quinoxalin-2(1H)-one at room temperature...

- Title: Quinoxalin-2(1H)

- Title: EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR)

- Source: IISTE.

- Title: Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives Source: MDPI URL

Sources

- 1. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 5. jocpr.com [jocpr.com]

- 6. Design, synthesis and molecular docking study of novel quinoxalin-2(1H)-ones as anti-tumor active agents with inhibition of tyrosine kinase receptor and studying their cyclooxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. iiste.org [iiste.org]

- 11. journal.uctm.edu [journal.uctm.edu]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. researchgate.net [researchgate.net]

- 14. New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Ascendancy of Amino-Substituted Quinoxalinones: A Technical Guide to Their Discovery, Synthesis, and Application in Drug Development

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxalinone scaffold represents a privileged structure in medicinal chemistry, underpinning a vast array of biologically active molecules. The introduction of an amino substituent to this core has proven to be a pivotal strategy in the modulation of pharmacological activity, leading to the discovery of potent agents with applications in oncology, infectious diseases, and neuroscience. This in-depth technical guide provides a comprehensive overview of the discovery and history of amino-substituted quinoxalinones. It delves into the evolution of synthetic methodologies, from classical condensation reactions to modern catalytic C-H functionalization. Detailed experimental protocols for key synthetic transformations are provided, alongside an exploration of the structure-activity relationships that govern their therapeutic potential. This guide aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile heterocyclic system.

A Historical Perspective: From Benzopyrazines to Bioactive Amines

The story of amino-substituted quinoxalinones is a chapter within the larger narrative of quinoxaline chemistry. The parent quinoxaline ring system, a fusion of benzene and pyrazine rings, was first synthesized in 1884 through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. This foundational reaction, known as the Hinsberg quinoxaline synthesis, paved the way for the exploration of a new class of heterocyclic compounds.

For many decades, research primarily focused on the synthesis and properties of the core quinoxaline structure and its simple derivatives. The deliberate and systematic exploration of amino-substituted quinoxalinones as a distinct class of pharmacologically active agents is a more recent development, largely driven by the demands of modern drug discovery programs. The introduction of an amino group at the C3-position of the quinoxalin-2(1H)-one core was found to be a key determinant of biological activity, offering a crucial handle for modulating potency, selectivity, and pharmacokinetic properties. This realization spurred the development of synthetic methods specifically tailored to the efficient and regioselective introduction of amino functionalities.

The Synthetic Arsenal: Crafting Amino-Substituted Quinoxalinones